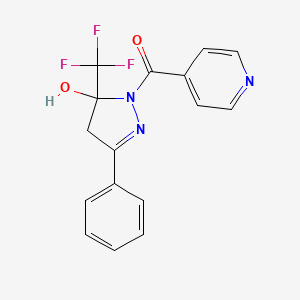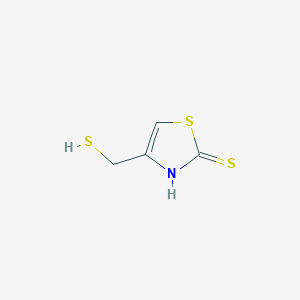
2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a formyl group (-CHO) and a methyl group (-CH3). It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and formylation reactions . The general steps include:
Friedel-Crafts Acylation: Introduction of an acyl group to the benzene ring.
Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms.
Formylation: Introduction of the formyl group to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis using similar reaction pathways but optimized for large-scale production. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 2-Bromo-4-chloro-6-fluoro-3-methylbenzoic acid.
Reduction: 2-Bromo-4-chloro-6-fluoro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde involves its reactivity with various molecular targets. The presence of electron-withdrawing halogen atoms and the formyl group makes it a versatile electrophile in organic reactions. It can participate in nucleophilic addition, substitution, and condensation reactions, influencing molecular pathways and interactions .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-chloro-6-fluoro-3-methylbenzene
- 2-Bromo-4-chloro-6-fluoro-3-methylbenzoic acid
- 2-Bromo-4-chloro-6-fluoro-3-methylbenzyl alcohol
Comparison: Compared to its analogs, 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Propriétés
Formule moléculaire |
C8H5BrClFO |
|---|---|
Poids moléculaire |
251.48 g/mol |
Nom IUPAC |
2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H5BrClFO/c1-4-6(10)2-7(11)5(3-12)8(4)9/h2-3H,1H3 |
Clé InChI |
GAQACNGHRLGYNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1Br)C=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


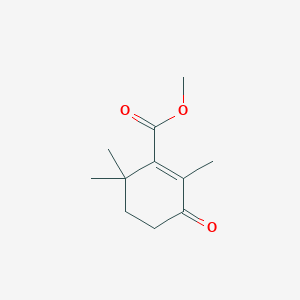

![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
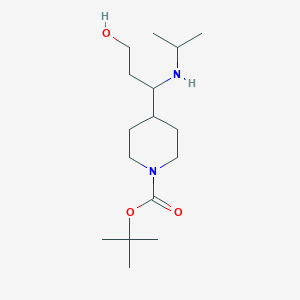
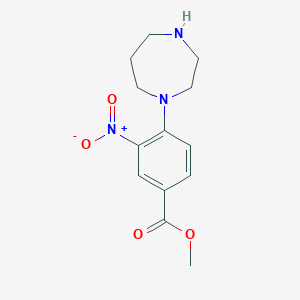
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
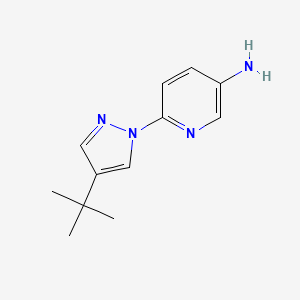
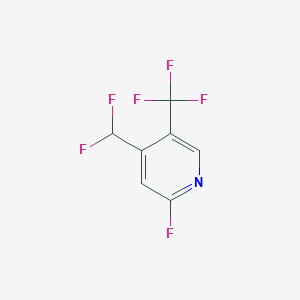

![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
